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molecular formula C11H15BrOS B8743385 1-(5-Bromothiophen-2-YL)heptan-1-one CAS No. 796994-67-7

1-(5-Bromothiophen-2-YL)heptan-1-one

Cat. No. B8743385
M. Wt: 275.21 g/mol
InChI Key: KTMDNZQVQKNMMA-UHFFFAOYSA-N
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Patent
US07528176B2

Procedure details

2-Bromothiophene (1.63 g, 10.0 mmol) and heptanoyl chloride (1.78 g, 12.0 mmol) were dissolved in dry benzene (15 mL) and AlCl3 was added in portions with stirring over 10 min. The resulting dark brown solution was refluxed for 1 hr and left to cool down to room temperature. The mixture was quenched with 2M HCl (15 mL) carefully while stirred. The organic layer was separated, washed with 2M HCl, 2M NaOH, and water, and passed through silica column (d=3 cm, I=8 cm). The solution was dried over MgSO4, and concentrated in vacuo (2.40 g, 87%).
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:3][CH:4]=[CH:5][CH:6]=1.[C:7](Cl)(=[O:14])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13].[Al+3].[Cl-].[Cl-].[Cl-]>C1C=CC=CC=1>[C:7]([C:4]1[S:3][C:2]([Br:1])=[CH:6][CH:5]=1)(=[O:14])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
1.63 g
Type
reactant
Smiles
BrC=1SC=CC1
Name
Quantity
1.78 g
Type
reactant
Smiles
C(CCCCCC)(=O)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring over 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting dark brown solution was refluxed for 1 hr
Duration
1 h
WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with 2M HCl (15 mL) carefully
STIRRING
Type
STIRRING
Details
while stirred
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with 2M HCl, 2M NaOH, and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo (2.40 g, 87%)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C(CCCCCC)(=O)C=1SC(=CC1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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